molecular formula C14H14ClN3OS B11413659 5-chloro-2-(ethylsulfanyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11413659
M. Wt: 307.8 g/mol
InChI Key: DMFBTSKFWOIUMI-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-(ethylsulfanyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide (CAS: 880396-22-5) is a pyrimidine derivative with a molecular weight of 307.8 g/mol and the formula C₁₄H₁₄ClN₃OS . Its structure features:

  • A chlorine atom at position 5 of the pyrimidine ring.
  • An ethylsulfanyl group (-S-CH₂CH₃) at position 2.
  • A carboxamide group at position 4, linked to a 4-methylphenyl substituent.

Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial and enzyme inhibitory properties .

Properties

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(4-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C14H14ClN3OS/c1-3-20-14-16-8-11(15)12(18-14)13(19)17-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,17,19)

InChI Key

DMFBTSKFWOIUMI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C)Cl

Origin of Product

United States

Biological Activity

5-Chloro-2-(ethylsulfanyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties.

The molecular formula of this compound is C13H14ClN3OSC_{13}H_{14}ClN_{3}OS with a molecular weight of approximately 299.79 g/mol. Its structure features a chloro group, an ethylsulfanyl substituent, and a methylphenyl moiety attached to the pyrimidine core.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Pyrimidine derivatives often modulate the activity of these biological targets, which can lead to various pharmacological effects. The exact mechanism requires further investigation through experimental studies.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some pyrimidine derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

Research Findings

Recent studies have explored the biological activity of related pyrimidine compounds, providing insights into their pharmacological potential:

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of several pyrimidine derivatives, revealing that those with ethylsulfanyl groups exhibited enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain substituted pyrimidines, including those similar to this compound, showed significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Enzyme Inhibition : Research indicated that some pyrimidine derivatives act as effective inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Case Study 1 : A derivative with a similar structure was tested for its anticancer activity in mice models. Results showed a significant reduction in tumor size compared to controls, indicating promising therapeutic potential.
  • Case Study 2 : Another study focused on the antibacterial efficacy of a related compound against multi-drug resistant strains. The findings suggested that modifications in the ethylsulfanyl group enhanced the compound's ability to penetrate bacterial membranes.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObservations
AntimicrobialEthylsulfanyl derivativesEffective against Gram-positive bacteria
AnticancerSubstituted pyrimidinesSignificant cytotoxicity in human cancer cell lines
Enzyme InhibitionDihydrofolate reductase inhibitorsEffective inhibition leading to reduced proliferation

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Pyrimidine derivatives are known for their diverse pharmacological effects, which can include:

  • Anticancer Activity : Similar compounds have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have been tested in animal models, demonstrating a notable reduction in tumor size compared to control groups.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Case Studies

Several case studies highlight the relevance and potential applications of 5-chloro-2-(ethylsulfanyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide:

  • Case Study 1 : A related compound was tested for anticancer activity in mice models, resulting in significant tumor size reduction, indicating promising therapeutic potential.
  • Case Study 2 : Research focused on the antibacterial efficacy of similar compounds against multi-drug resistant strains revealed that modifications to the ethylsulfanyl group enhanced membrane penetration capabilities.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObservations
AntimicrobialEthylsulfanyl derivativesEffective against Gram-positive bacteria
AnticancerSubstituted pyrimidinesSignificant cytotoxicity in human cancer cell lines
Enzyme InhibitionDihydrofolate reductase inhibitorsEffective inhibition leading to reduced proliferation

Comparison with Similar Compounds

Substituent Variations at Position 2

The ethylsulfanyl group at position 2 distinguishes the target compound from analogues with modified sulfur-containing groups:

Compound Name Position 2 Substituent Key Differences Implications Reference
Target Compound Ethylsulfanyl (-S-CH₂CH₃) Baseline structure Moderate lipophilicity
5-Chloro-2-(isopropylsulfanyl)-...* Isopropylsulfanyl (-S-CH(CH₃)₂) Bulkier substituent Reduced solubility, altered steric effects
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-... Sulfonyl (-SO₂-CH₂-C₆H₄F) Oxidized sulfur, fluorinated benzyl group Increased polarity, potential metabolic stability
5-Chloro-2-(methylsulfanyl)-... Methylsulfanyl (-S-CH₃) Smaller substituent Higher metabolic liability

*Full name: 5-Chloro-2-(isopropylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide

Bulkier substituents (e.g., isopropyl in ) may hinder binding to target proteins.

Modifications to the Carboxamide Group

The N-(4-methylphenyl)carboxamide moiety is critical for interactions with biological targets. Variations include:

Compound Name Carboxamide Substituent Key Differences Implications Reference
Target Compound N-(4-methylphenyl) Methyl group at para position Balanced lipophilicity and steric bulk
5-Chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]-... N-(2-trifluoromethylphenyl) Electron-withdrawing CF₃ group Enhanced electronic effects, potential improved target affinity
5-Chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]-... N-(sulfamoylphenylethyl) Sulfonamide group Increased hydrophilicity, possible renal clearance issues
5-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)-... N-(4-methoxyphenyl) Methoxy group at para position Improved solubility, potential CYP interactions

Key Insight : Electron-withdrawing groups (e.g., CF₃ in ) can enhance binding to electron-rich regions of enzymes. Methoxy substituents () improve solubility but may introduce metabolic vulnerabilities.

Physicochemical and Pharmacokinetic Considerations

Property Target Compound Compound Compound
Molecular Weight (g/mol) 307.8 427.86 361.77
Key Functional Groups Ethylsulfanyl Sulfonyl, fluorobenzyl Trifluoromethyl
LogP (Estimated) ~3.2* ~2.1* ~3.5*
Solubility Moderate High Low

*Estimated based on substituent contributions.

Key Insight: The sulfonyl group in significantly reduces LogP, favoring aqueous solubility but limiting blood-brain barrier penetration.

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine ring is constructed using a condensation reaction between thiourea and β-keto esters or their equivalents. For instance, ethyl acetoacetate and thiourea undergo cyclization in the presence of hydrochloric acid to yield 2-thiouracil derivatives. Subsequent chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃), introducing the chloro substituent critical for downstream functionalization.

Key Reaction:

Thiourea+Ethyl acetoacetateHCl2-ThiouracilPOCl35-Chloropyrimidine-2,4-diol\text{Thiourea} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl}} \text{2-Thiouracil} \xrightarrow{\text{POCl}_3} \text{5-Chloropyrimidine-2,4-diol}

Introduction of the Ethylsulfanyl Group

The ethylsulfanyl moiety is introduced at the 2-position via nucleophilic substitution. Treatment of 5-chloropyrimidine-2,4-diol with ethanethiol in the presence of a base such as potassium carbonate facilitates the displacement of the hydroxyl group. This step requires anhydrous conditions to prevent hydrolysis and is typically conducted in dimethylformamide (DMF) at 60–80°C.

Reagent Table

ComponentRoleConditions
5-Chloropyrimidine-2,4-diolSubstrateDMF, 60–80°C
EthanethiolNucleophile2.5 equiv
K₂CO₃Base3.0 equiv

Carboxamide Formation

The final step involves coupling the pyrimidine intermediate with 4-methylaniline to form the carboxamide. This is achieved using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) under inert atmosphere. The reaction proceeds via activation of the carboxylic acid to an active ester intermediate, which reacts with the amine to yield the target compound.

Mechanistic Insight:

Pyrimidine-4-carboxylic acid+EDCActive ester4-MethylanilineCarboxamide\text{Pyrimidine-4-carboxylic acid} + \text{EDC} \rightarrow \text{Active ester} \xrightarrow{\text{4-Methylaniline}} \text{Carboxamide}

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in sulfanylation reactions, while DCM is preferred for carboxamide coupling due to its low nucleophilicity and compatibility with EDC. Elevated temperatures (60–80°C) accelerate substitution reactions but must be balanced against potential side reactions, such as over-chlorination.

Catalytic Enhancements

The addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) during carboxamide formation improves yields by 15–20%, as demonstrated in analogous pyrimidine syntheses. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes, though scalability remains a challenge.

Industrial-Scale Production

Continuous Flow Chemistry

For large-scale synthesis, continuous flow reactors offer advantages in heat and mass transfer, critical for exothermic reactions like chlorination. A two-stage system separates the pyrimidine core formation and sulfanylation steps, achieving 85% overall yield at a throughput of 10 kg/day.

Process Parameters

ParameterStage 1 (Cyclization)Stage 2 (Sulfanylation)
Temperature25°C70°C
Residence Time30 min45 min
CatalystNoneK₂CO₃

Purification Techniques

Final purification employs recrystallization from ethanol-water mixtures (7:3 v/v), yielding >99% purity as confirmed by HPLC. Industrial protocols often integrate crystallization with continuous centrifugation to minimize solvent use.

Physicochemical Characterization

Post-synthesis characterization is critical for validating structural integrity. Key data for this compound include:

Physicochemical Properties

PropertyValueMethod
Molecular FormulaC₁₄H₁₄ClN₃OSHigh-Resolution MS
Molecular Weight307.8 g/molCalculated
Melting Point180–182°CDifferential Scanning Calorimetry
SolubilityInsoluble in H₂OUSP Method <791>

Q & A

Q. What synthetic protocols are recommended for preparing 5-chloro-2-(ethylsulfanyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:
  • Chlorination : Introduce the chlorine atom at position 5 using POCl₃ or similar reagents under reflux conditions.
  • Sulfanyl Group Incorporation : React with ethanethiol via nucleophilic substitution, often requiring bases like K₂CO₃ in anhydrous DMF at 60–80°C .
  • Carboxamide Formation : Couple the intermediate with 4-methylaniline using coupling agents (e.g., EDC/HOBt) in dichloromethane .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., ethylsulfanyl CH₂ at δ 1.2–1.4 ppm) and carbon frameworks (amide C=O at ~170 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺) .
  • X-ray Crystallography : For definitive 3D structural elucidation, particularly to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) for coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
  • Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • In-line Analytics : Employ HPLC or GC-MS for real-time monitoring of reaction progress .

Q. What strategies address contradictions in reported bioactivity data?

  • Methodological Answer :
  • Assay Standardization : Replicate studies across multiple cell lines (e.g., HEK293, HepG2) with controlled ATP levels to normalize viability assays .
  • Target Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .
  • Metabolite Profiling : Identify degradation products via LC-MS to rule out off-target effects .
  • SAR Studies : Synthesize analogs (e.g., replacing ethylsulfanyl with methylsulfonyl) to isolate pharmacophore contributions .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) or receptors .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) using LigandScout .

Q. What are the best practices for evaluating chemical stability and storage?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor degradation via HPLC .
  • Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation of the sulfanyl group .
  • pH Stability Tests : Assess solubility and degradation in buffers (pH 1–13) to guide formulation .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments for this compound?

  • Methodological Answer :
  • Concentration Range : Test 0.1–100 µM in logarithmic increments (e.g., 0.1, 1, 10, 100 µM) .
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis assays).
  • Statistical Power : Use n ≥ 3 biological replicates with ANOVA followed by Tukey’s post hoc test .

Q. What methodologies validate the compound’s selectivity in enzyme inhibition assays?

  • Methodological Answer :
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • CRISPR Knockout : Validate specificity using isogenic cell lines lacking the target enzyme .

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